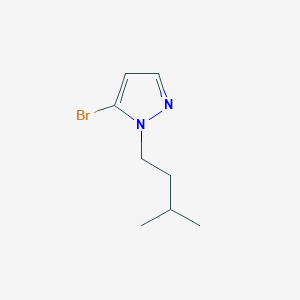

5-bromo-1-(3-methylbutyl)-1H-pyrazole

Description

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is a brominated pyrazole derivative featuring a branched 3-methylbutyl substituent at the N1 position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The 3-methylbutyl group likely enhances lipophilicity, influencing solubility and reactivity compared to smaller substituents.

Properties

IUPAC Name |

5-bromo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHEMIXRBETRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-methylbutyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

Introduction of the 3-methylbutyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom using 3-methylbutyl halide in the presence of a base such as potassium carbonate.

Bromination: The final step is the bromination of the pyrazole ring at position 5 using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methylbutyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.

Major Products

Substitution: Formation of 5-substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of de-brominated pyrazoles.

Coupling: Formation of biaryl or alkyl-aryl pyrazoles.

Scientific Research Applications

5-Bromo-1-(3-methylbutyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the 3-methylbutyl group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 5-bromo-1-(3-methylbutyl)-1H-pyrazole with structurally related bromopyrazoles:

*Estimated based on molecular formula.

Key Observations:

- Spectroscopy : C-Br IR stretches are consistent across bromopyrazoles (~530–540 cm⁻¹) . Methyl groups in analogs show characteristic ¹H-NMR signals near δ 2.7–3.0 ppm .

- Elemental Composition : Nitrogen content varies with substituents; e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has lower N% (7.27%) due to the CF₃ group .

Spectroscopic and Analytical Data

Biological Activity

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₀BrN₂ and a molecular weight of approximately 216.08 g/mol. The presence of the bromine atom at the 5-position and the 3-methylbutyl group significantly influences its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may act by:

- Inhibiting Enzymatic Activity : It may inhibit specific enzymes related to inflammatory processes or microbial resistance.

- Modulating Receptor Activity : The compound might interact with receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study employing the paper disc diffusion method assessed its antibacterial effects against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound, in various therapeutic contexts:

- Case Study on Inflammatory Diseases : A study published in a peer-reviewed journal evaluated the effects of pyrazole derivatives on models of arthritis. The results showed a marked reduction in joint swelling and pain, attributed to their anti-inflammatory properties.

- Case Study on Antimicrobial Resistance : Research focusing on drug-resistant bacterial strains found that compounds similar to this compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of pyrazoles, indicating that modifications at specific positions can enhance biological activity. For instance, the introduction of bulky groups at the 3-position often increases antimicrobial potency while maintaining low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.